ARN19874

Beschreibung

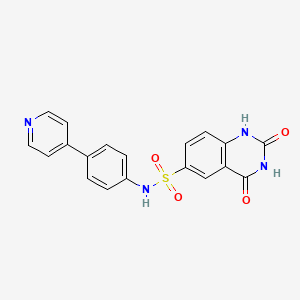

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dioxo-N-(4-pyridin-4-ylphenyl)-1H-quinazoline-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O4S/c24-18-16-11-15(5-6-17(16)21-19(25)22-18)28(26,27)23-14-3-1-12(2-4-14)13-7-9-20-10-8-13/h1-11,23H,(H2,21,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBGIIQHYNFABO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Uncompetitive Inhibition of NAPE-PLD by ARN19874: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

ARN19874 has been identified as a selective and reversible inhibitor of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of the endocannabinoid anandamide and other bioactive N-acylethanolamines (NAEs). This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound, with the chemical name 2,4-dioxo-N-[4-(4-pyridyl)phenyl]-1H-quinazoline-6-sulfonamide, functions as an uncompetitive inhibitor of NAPE-PLD.[1] This mode of inhibition signifies that this compound preferentially binds to the enzyme-substrate complex, rather than the free enzyme. The interaction of this compound with NAPE-PLD is reversible and involves the enzyme's diatomic zinc center, a critical component of its catalytic domain.[1]

The inhibitory effect of this compound on NAPE-PLD activity has been quantified, with a reported half-maximal inhibitory concentration (IC50) of approximately 34 μM.[1] Kinetic analyses have further elucidated the uncompetitive nature of this inhibition, demonstrating that this compound increases the Michaelis constant (Km) and decreases the maximum reaction velocity (Vmax) of NAPE-PLD.[1] In a cellular context, treatment with this compound leads to an accumulation of NAPE, the substrate of NAPE-PLD, while having a minimal impact on the downstream levels of most NAEs, with the exception of a notable change in stearoylethanolamide (SEA).[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of this compound with NAPE-PLD.

| Parameter | Value | Description |

| IC50 | ~34 μM | The concentration of this compound required to inhibit 50% of NAPE-PLD activity.[1] |

| Inhibition Type | Uncompetitive | This compound binds to the NAPE-PLD-substrate complex.[1] |

| Effect on Km | Increase | Indicates a lower apparent affinity of the enzyme for its substrate in the presence of the inhibitor.[1] |

| Effect on Vmax | Decrease | Reflects a reduction in the maximum rate of the enzymatic reaction.[1] |

| Reversibility | Reversible | The inhibitory effect can be reversed, likely by dilution or removal of the compound.[1] |

Signaling Pathway and Mechanism of Inhibition

The biosynthesis of NAEs is a critical signaling pathway involved in various physiological processes. NAPE-PLD plays a central role in this pathway by catalyzing the hydrolysis of NAPEs to produce NAEs and phosphatidic acid. These NAEs then go on to activate a range of receptors, including cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptors (PPARs), and transient receptor potential (TRP) channels. By inhibiting NAPE-PLD, this compound effectively curtails the production of these signaling lipids.

References

The therapeutic potential of NAPE-PLD inhibition by ARN19874.

An In-depth Technical Guide on the Therapeutic Potential of NAPE-PLD Inhibition by ARN19874

Introduction

N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) is a pivotal enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide, the anti-inflammatory mediator palmitoylethanolamide (PEA), and the appetite-suppressing agent oleoylethanolamide (OEA).[1][2] As a membrane-associated zinc metalloenzyme, NAPE-PLD catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid.[3][4] Given the significant role of NAEs in a multitude of physiological processes such as pain, inflammation, appetite regulation, and neurotransmission, NAPE-PLD has emerged as a promising therapeutic target.[1][5]

This compound is a notable small molecule inhibitor of NAPE-PLD, identified as a quinazoline sulfonamide derivative.[3][4][6] It represents one of the first selective inhibitors of intracellular NAPE-PLD activity, making it a valuable pharmacological tool for investigating the biological functions of this enzyme and for exploring the therapeutic potential of NAPE-PLD inhibition.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its biochemical properties, experimental protocols for its evaluation, and its potential therapeutic applications.

NAPE-PLD Signaling Pathway

The canonical pathway for the biosynthesis of NAEs is initiated by the N-acylation of phosphatidylethanolamine to form NAPE, which is then hydrolyzed by NAPE-PLD. The resulting NAEs subsequently activate various downstream receptors to elicit their biological effects. It is also important to note the existence of NAPE-PLD-independent pathways for NAE synthesis.[1][7]

References

- 1. books.rsc.org [books.rsc.org]

- 2. NAPE-PLD | GH Medical [ghmedical.com]

- 3. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 4. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

ARN19874: A Technical Guide to its Interaction with the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ARN19874, a selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), and its impact on the endocannabinoid system. This document consolidates available quantitative data, details key experimental protocols, and presents visual diagrams of relevant signaling pathways and workflows to support further research and development in this area.

Introduction to this compound and the Endocannabinoid System

The endocannabinoid system (ECS) is a complex and ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes. The key components of the ECS include cannabinoid receptors (CB1 and CB2), their endogenous lipid ligands known as endocannabinoids (e.g., anandamide and 2-arachidonoylglycerol), and the enzymes responsible for their synthesis and degradation.

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key biosynthetic enzyme in the endocannabinoid system, responsible for the production of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. NAPE-PLD catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to generate NAEs and phosphatidic acid. Given its central role in NAE biosynthesis, NAPE-PLD has emerged as a promising therapeutic target for modulating endocannabinoid signaling.

This compound is the first-in-class selective and reversible inhibitor of NAPE-PLD.[1][2] Its development provides a critical pharmacological tool to investigate the physiological and pathological roles of the NAPE-PLD pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

| Parameter | Value | Assay Conditions | Reference |

| IC | ~34 µM | In vitro enzymatic assay with recombinant human NAPE-PLD. | [3] |

| Mechanism of Inhibition | Reversible | Rapid dilution assay. | [1] |

Table 1: Potency and Mechanism of this compound against NAPE-PLD.

| Enzyme | Concentration of this compound | Inhibition | Reference |

| Carbonic Anhydrase II | 50 µM | No significant inhibition | [1] |

| Neutral Endopeptidase | 50 µM | No significant inhibition | [1] |

| Angiotensin-Converting Enzyme (ACE) | 50 µM | No significant inhibition | [1] |

| Fatty Acid Amide Hydrolase (FAAH) | Not specified | No significant inhibition | [1] |

| N-acylethanolamine Acid Amidase (NAAA) | Not specified | No significant inhibition | [1] |

Table 2: Selectivity Profile of this compound.

| Cell Line | Treatment | Effect on NAPE Levels | Effect on FAE Levels | Reference |

| HEK-293 | 50 µM this compound for 4 hours | Substantial accumulation of non-metabolized NAPE species. | Significant decrease in stearoylethanolamide (SEA). No significant change in oleoylethanolamide (OEA) or palmitoylethanolamide (PEA). | [1][3] |

Table 3: Cellular Activity of this compound.

Signaling Pathways and Experimental Workflows

NAPE-PLD Signaling Pathway

The canonical pathway for the biosynthesis of N-acylethanolamines (NAEs) involves two key enzymatic steps. First, an N-acyltransferase (NAT) catalyzes the transfer of an acyl chain from a donor phospholipid to the ethanolamine headgroup of a phosphatidylethanolamine (PE), forming an N-acylphosphatidylethanolamine (NAPE). Subsequently, NAPE-PLD hydrolyzes the glycerophosphate bond of NAPE to release the corresponding NAE and phosphatidic acid. This compound specifically inhibits this second step.

Caption: The NAPE-PLD signaling pathway for NAE biosynthesis and its inhibition by this compound.

Experimental Workflow: Characterization of a NAPE-PLD Inhibitor

The following diagram illustrates a general experimental workflow for the characterization of a novel NAPE-PLD inhibitor, based on the methodologies reported for this compound.

References

The Role of ARN19874 in Modulating Lipid Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ARN19874, a selective inhibitor of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). We will delve into its mechanism of action, its impact on lipid signaling pathways, and the experimental methodologies used for its characterization.

Introduction to this compound and its Target: NAPE-PLD

This compound, chemically known as 2,4-dioxo-N-[4-(4-pyridyl)phenyl]-1H-quinazoline-6-sulfonamide, is the first-in-class small-molecule inhibitor of NAPE-PLD[1][2]. NAPE-PLD is a key zinc metallohydrolase enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide[3][4]. NAPE-PLD catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid[2][3]. This enzymatic step is crucial in regulating the levels of various NAEs that act as signaling molecules, influencing a wide range of physiological processes.

Mechanism of Action and Potency

This compound acts as a reversible and uncompetitive inhibitor of NAPE-PLD[5]. This mode of inhibition suggests that this compound binds to the enzyme-substrate complex. The potency of this compound has been reported with some variability across different studies, which may be attributed to different assay conditions and enzyme sources.

| Parameter | Value | Source |

| IC50 | 34 µM | [6][7] |

| IC50 | 94 ± 4 µM | [6] |

| IC50 (wild-type human NAPE-PLD) | 46.2 ± 1.6 µM | [2] |

| IC50 (Q320A mutant NAPE-PLD) | 89.2 ± 2.3 µM | [2] |

The selectivity of this compound is a key feature. Studies have shown that it does not significantly inhibit other zinc-dependent enzymes such as carbonic anhydrase II, neutral endopeptidase, and angiotensin-converting enzyme. Furthermore, it does not affect the activity of phospholipase D1 (PLD1), phospholipase D2 (PLD2), or fatty acid amide hydrolase (FAAH), the primary degrading enzyme for NAEs[5].

Modulation of the NAPE-PLD Signaling Pathway

The primary role of NAPE-PLD is to generate NAEs, which then activate various downstream receptors to elicit cellular responses. By inhibiting NAPE-PLD, this compound disrupts this signaling cascade.

Figure 1: The NAPE-PLD signaling pathway and the inhibitory action of this compound.

Cellular Effects of this compound

A key study investigating the cellular effects of this compound utilized human embryonic kidney (HEK293) cells engineered to express NAPE-PLD. Treatment of these cells with this compound led to a significant accumulation of the NAPE substrate, while the levels of most NAE products were not significantly altered, with the exception of a decrease in stearoylethanolamide (SEA)[2][5].

This finding suggests that under basal conditions in this cell line, NAPE-PLD may not be the rate-limiting step in the overall biosynthesis of many NAEs. The accumulation of NAPE upon NAPE-PLD inhibition, however, confirms the on-target activity of this compound in a cellular context.

Table 1: Effect of this compound on NAPE and NAE Levels in HEK293 Cells

| Analyte | Effect of this compound Treatment |

| N-acyl-phosphatidylethanolamines (NAPEs) | Substantial accumulation |

| Oleoylethanolamide (OEA) | Unmodified |

| Palmitoylethanolamide (PEA) | Unmodified |

| Stearoylethanolamide (SEA) | Significant decrease |

Experimental Protocols

The characterization of this compound involves several key experimental procedures. Below are detailed methodologies for these assays.

NAPE-PLD In Vitro Activity Assay

This assay is used to determine the inhibitory potency (IC50) of compounds like this compound against the NAPE-PLD enzyme.

Figure 2: Experimental workflow for the in vitro NAPE-PLD activity assay.

Methodology:

-

Enzyme Source: Recombinant human NAPE-PLD is expressed in and purified from a suitable expression system (e.g., HEK293T cells).

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

-

Reaction Mixture: The assay is typically performed in a 96- or 384-well plate format. The reaction buffer, containing a defined pH and necessary cofactors (e.g., Zn2+), is added to each well.

-

Pre-incubation: The NAPE-PLD enzyme and varying concentrations of this compound (or vehicle control) are added to the wells and pre-incubated for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a fluorogenic NAPE substrate, such as N-((6-(2,4-dinitrophenyl) amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine (PED6).

-

Signal Detection: The hydrolysis of the substrate by NAPE-PLD results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.

-

Data Analysis: The initial rate of the reaction is calculated for each inhibitor concentration. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular NAPE and NAE Level Measurement

This experiment assesses the effect of this compound on the levels of NAPE-PLD substrate and products in a cellular context.

Methodology:

-

Cell Culture and Treatment: HEK293 cells overexpressing NAPE-PLD are cultured under standard conditions. The cells are then treated with a specific concentration of this compound or vehicle control for a defined period.

-

Lipid Extraction: After treatment, the cells are harvested, and total lipids are extracted using a method such as the Bligh-Dyer or Folch extraction, which utilizes a chloroform/methanol/water solvent system.

-

Sample Preparation: The lipid extract is dried down and reconstituted in a suitable solvent for analysis. Internal standards (deuterated analogs of the analytes) are added to the samples for accurate quantification.

-

LC-MS/MS Analysis: The levels of different NAPE and NAE species are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Chromatographic Separation: The lipid species are separated based on their physicochemical properties using a reverse-phase or normal-phase liquid chromatography column.

-

Mass Spectrometric Detection: The separated lipids are ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored for high selectivity and sensitivity.

-

-

Data Analysis: The peak areas of the endogenous lipids are normalized to the peak areas of their corresponding internal standards. The concentrations of NAPEs and NAEs in the this compound-treated samples are then compared to those in the vehicle-treated control samples.

Conclusion

This compound is a valuable pharmacological tool for studying the role of NAPE-PLD in lipid signaling. Its selectivity and characterized mechanism of action make it a suitable probe for dissecting the complex pathways involved in NAE biosynthesis and function. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the therapeutic potential of modulating the NAPE-PLD pathway with inhibitors like this compound. Future research will likely focus on optimizing the potency and pharmacokinetic properties of NAPE-PLD inhibitors for potential in vivo applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. The Development of Chemical Probes for Detecting and Modulating NAPE-PLD Activity [ir.vanderbilt.edu]

- 6. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

Technical Whitepaper: The Discovery and Synthesis of ARN19874, a First-in-Class N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of the discovery, synthesis, and characterization of ARN19874, the first selective small-molecule inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).

Introduction: The NAPE-PLD Signaling Pathway

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a membrane-associated zinc metallohydrolase that plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs)[1][2][3][4]. NAEs are a class of lipid signaling molecules that includes the endocannabinoid anandamide, the anti-inflammatory agent palmitoylethanolamide (PEA), and the appetite-suppressing factor oleoylethanolamide (OEA)[5][6]. The production of NAEs is a two-step process. First, an N-acyltransferase enzyme synthesizes N-acylphosphatidylethanolamines (NAPEs) from phosphatidylethanolamine (PE). Subsequently, NAPE-PLD catalyzes the hydrolysis of the phosphodiester bond in NAPEs to release the corresponding NAE and phosphatidic acid (PA)[6][7][8]. Given its central role in producing these bioactive lipids, NAPE-PLD has emerged as a significant therapeutic target for modulating various physiological processes, including pain, inflammation, and emotional behavior[5][9].

Discovery of this compound

The identification of this compound began with a screening campaign of an in-house chemical library to find inhibitors of purified human recombinant NAPE-PLD. This effort identified a quinazoline sulfonamide derivative, designated as compound 3 , which demonstrated a 58% reduction in NAPE-PLD activity at a concentration of 75 μM[1]. Although its potency was modest, this compound was selected as a promising lead for several reasons:

-

Presence of a Sulfonamide Group: This moiety was hypothesized to coordinate with the zinc ions present in the catalytic center of NAPE-PLD[1].

-

Modular Chemical Structure: The molecule's architecture, consisting of a quinazolinedione ring (A), a sulfonamide linker (B), and an aromatic side chain (C), was highly amenable to chemical modification and a focused structure-activity relationship (SAR) study[1].

The subsequent SAR investigation systematically modified each component of the lead compound, ultimately leading to the synthesis of This compound (also known as compound 18 ; 2,4-dioxo-N-[4-(4-pyridyl)phenyl]-1H-quinazoline-6-sulfonamide), the first selective, small-molecule inhibitor of NAPE-PLD[1][2].

Quantitative Data: Inhibitory Activity

The SAR study evaluated a series of synthesized analogs. Key findings from the initial optimization phase are summarized below. The introduction of this compound represented a significant improvement in inhibitory potency.

| Compound ID | Structure Description | NAPE-PLD Inhibition | IC₅₀ | Reference |

| 3 | Lead Compound | 58% @ 75 µM | Not Reported | [1] |

| 4 | Methylene bridge inserted in sulfonamide | Virtually Inactive | Not Reported | [1] |

| 5 | Reverse sulfonamide linker | Inactive | Not Reported | [1] |

| This compound (18) | 4-(4-pyridyl)phenyl side chain | Not Reported | 34 µM | [10][11] |

Mechanism of Inhibition

Studies have shown that this compound acts as a reversible inhibitor of NAPE-PLD[1][2]. The proposed binding mechanism involves a bidentate interaction with the enzyme's active site. The sulfonamide moiety is believed to form coordination bonds with the diatomic zinc center, which is essential for catalysis. Additionally, the quinazolinedione ring is thought to form polar interactions with the side chain of glutamine 320 (Gln320), further anchoring the inhibitor in the active site[1][2]. This dual interaction accounts for its inhibitory effect on NAPE hydrolysis.

Experimental Protocols

Synthesis of this compound and Analogs

The synthesis of the quinazolinedione sulfonamide derivatives was achieved through a straightforward and modular approach.

General Procedure:

-

Preparation of Sulfonyl Chloride: The requisite quinazoline-2,4(1H,3H)-dione is treated with chlorosulfonic acid at an elevated temperature to yield the corresponding quinazoline-6-sulfonyl chloride intermediate.

-

Sulfonamide Formation: The crude sulfonyl chloride intermediate is dissolved in a suitable aprotic solvent (e.g., pyridine or dichloromethane).

-

Amine Coupling: The desired aromatic amine (e.g., 4-(4-pyridyl)aniline for this compound) is added to the solution, often in the presence of a base to scavenge the HCl byproduct.

-

Reaction and Work-up: The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Purification: The final product is isolated and purified using standard techniques, such as aqueous work-up followed by column chromatography or recrystallization, to yield the target sulfonamide.

NAPE-PLD Activity Assay (High-Throughput Screening)

The inhibitory activity of the compounds was determined using a fluorescence-based high-throughput screening (HTS) assay with recombinant NAPE-PLD.

Protocol Outline:

-

Enzyme and Substrate Preparation: Recombinant human or mouse NAPE-PLD is prepared. A quenched fluorescent NAPE analog, such as PED-A1, is used as the substrate. In its intact form, PED-A1 is weakly fluorescent due to internal quenching[12].

-

Compound Incubation: The test compounds (e.g., this compound) are pre-incubated with the NAPE-PLD enzyme in an appropriate assay buffer in a microtiter plate format.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the fluorogenic substrate PED-A1 to each well[12].

-

Signal Detection: NAPE-PLD-mediated hydrolysis of PED-A1 separates the fluorophore from the quencher, resulting in a quantifiable increase in fluorescence intensity[12]. This increase is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of fluorescence increase is proportional to NAPE-PLD activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the rates of vehicle-treated controls. IC₅₀ values are determined by fitting the concentration-response data to a suitable pharmacological model.

Conclusion

The discovery of this compound marked a significant milestone, providing the first selective pharmacological tool for the in-vitro investigation of NAPE-PLD[1][2]. Through a systematic process of library screening and structure-activity relationship optimization, a potent, reversible inhibitor was developed. The characterization of its binding mode offers a structural basis for its inhibitory activity and lays the groundwork for the future design of even more potent and selective NAPE-PLD modulators. This compound remains a critical chemical probe for elucidating the nuanced biological functions of the NAPE-PLD pathway and its role in health and disease.

References

- 1. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]

- 5. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unraveling the Molecular Blueprint: A Technical Guide to the Structure-Activity Relationship of ARN19874

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ARN19874, a first-in-class inhibitor of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. By inhibiting NAPE-PLD, this compound offers a valuable tool to probe the physiological and pathological roles of NAE signaling pathways.

Core Structure and Mechanism of Action

This compound is a quinazolinedione sulfonamide derivative that acts as a competitive inhibitor of NAPE-PLD, with a reported half-maximal inhibitory concentration (IC50) of 34 μM.[1] Its inhibitory activity is attributed to the interaction of its key structural features with the active site of the NAPE-PLD enzyme. The core scaffold of this compound can be deconstructed into three key components: a quinazolinedione ring, a sulfonamide linker, and a phenyl-pyridine side chain. The SAR studies reveal that each of these components plays a critical role in the molecule's inhibitory potency.

Structure-Activity Relationship (SAR) Analysis

The development of this compound involved a systematic exploration of the chemical space around an initial hit compound. The following table summarizes the key quantitative data from these SAR studies, highlighting the impact of structural modifications on the inhibitory activity against human NAPE-PLD.

| Compound ID | Modification from this compound (Compound 18) | NAPE-PLD Inhibition at 50 µM (%) | IC50 (µM) |

| 18 (this compound) | - | Not explicitly stated, but potent | 34 |

| 3 | 4-pyridyl replaced with 4-methoxyphenyl | 42 | > 50 |

| 4 | Methylene bridge in sulfonamide linker | 10 | > 50 |

| 5 | Reversed sulfonamide linker | 15 | > 50 |

| 6 | N-methylated sulfonamide | 55 | ~50 |

| 7 | Methylation at N1 of quinazolinedione | 30 | > 50 |

| 8 | Methylation at N3 of quinazolinedione | 35 | > 50 |

| 9 | Di-methylation at N1 and N3 | 25 | > 50 |

| 10 | Unsubstituted quinazoline | 5 | > 50 |

| 11 | 4-pyridyl replaced with 2-pyridyl | 45 | > 50 |

| 12 | 4-pyridyl replaced with 3-pyridyl | 60 | ~40 |

| 13 | 4-pyridyl replaced with 4-aminophenyl | 20 | > 50 |

| 14 | 4-pyridyl replaced with 4-cyanophenyl | 30 | > 50 |

| 15 | 4-pyridyl replaced with 4-nitrophenyl | 25 | > 50 |

| 16 | 4-pyridyl replaced with 4-chlorophenyl | 40 | > 50 |

| 17 | 4-pyridyl replaced with 4-hydroxyphenyl | 15 | > 50 |

Key SAR Insights:

-

Sulfonamide Linker: The sulfonamide moiety is crucial for activity. The introduction of a methylene bridge (compound 4) or reversing the sulfonamide (compound 5) leads to a significant loss of potency, suggesting a specific orientation and interaction with the enzyme's active site. N-methylation of the sulfonamide (compound 6) is tolerated to some extent.

-

Quinazolinedione Ring: The quinazolinedione nucleus is important for maintaining inhibitory activity. While single (compounds 7 and 8) and double (compound 9) methylation on the endocyclic nitrogens are tolerated with some loss of activity, the complete removal of the dione functional group (unsubstituted quinazoline, compound 10) results in a near-total loss of inhibition. This suggests that the carbonyl groups may be involved in key hydrogen bonding interactions within the active site.

-

Aromatic Side Chain: The nature and position of the substituent on the phenyl ring are critical for potency. The 4-pyridyl group in this compound appears to be optimal. Shifting the nitrogen to the 2-position (compound 11) or 3-position (compound 12) on the pyridine ring alters the activity, with the 3-pyridyl analog retaining significant potency. Replacing the pyridyl ring with other substituted phenyl groups (compounds 13-17) generally leads to a decrease in inhibitory activity, highlighting the importance of the nitrogen atom for a potential hydrogen bond or electrostatic interaction.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NAPE-PLD signaling pathway and a typical experimental workflow for evaluating NAPE-PLD inhibitors.

Caption: NAPE-PLD signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the SAR study of this compound analogs.

Experimental Protocols

NAPE-PLD Inhibition Assay

The inhibitory activity of this compound and its analogs against NAPE-PLD is typically determined using a fluorometric assay.

-

Enzyme Source: Recombinant human NAPE-PLD expressed in a suitable host system (e.g., E. coli or insect cells) and purified.

-

Substrate: A synthetic fluorogenic NAPE analog, such as N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-phosphatidylethanolamine (NBD-NAPE).

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing a detergent such as Triton X-100 to solubilize the lipid substrate.

-

Procedure:

-

The purified NAPE-PLD enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound or its analogs) in the assay buffer for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the NBD-NAPE substrate.

-

The increase in fluorescence, resulting from the release of the NBD-acylethanolamine product, is monitored over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 460 nm excitation and 535 nm emission for NBD).

-

The initial reaction rates are calculated from the linear phase of the fluorescence increase.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the rate of a vehicle control (e.g., DMSO).

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Synthesis of this compound Analogs

The synthesis of the quinazolinedione sulfonamide analogs, including this compound, is generally achieved through a convergent, one-pot reaction.

-

General Procedure:

-

A solution of the appropriate aminophenyl-pyridine (or other substituted aniline) in a suitable aprotic solvent (e.g., pyridine or dichloromethane) is prepared.

-

To this solution, the quinazolinedione-6-sulfonyl chloride is added portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature for a specified time (e.g., 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with an acidic solution (e.g., 1M HCl) to remove excess pyridine, followed by an aqueous wash and drying of the organic layer.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired sulfonamide analog.

-

The final product is characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

-

This in-depth guide provides a comprehensive overview of the structure-activity relationship of this compound, offering valuable insights for researchers and drug development professionals working on the modulation of the endocannabinoid system and related signaling pathways. The detailed experimental protocols and visual representations of the underlying biological and experimental processes aim to facilitate further research and development in this promising area.

References

Methodological & Application

Unveiling the In Vitro Efficacy of ARN19874: An Experimental Protocol for NAPE-PLD Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro characterization of ARN19874, a selective inhibitor of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). The provided methodologies are designed to guide researchers in accurately assessing the inhibitory activity of this compound and similar compounds targeting the NAPE-PLD pathway.

Introduction to this compound and NAPE-PLD

N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[1][2] NAPE-PLD catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid.[1][2] The NAEs, in turn, are involved in a variety of physiological processes, making NAPE-PLD an attractive therapeutic target.

This compound has been identified as a selective inhibitor of NAPE-PLD.[3] In vitro studies are essential to elucidate its mechanism of action, potency, and selectivity. This document outlines the necessary protocols for conducting such investigations.

Quantitative Data Summary

The inhibitory potency of this compound against NAPE-PLD has been determined in in vitro assays. Furthermore, its effect on NAPE and NAE levels has been characterized in a cellular context.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 33.7 µM | Recombinant NAPE-PLD | [2] |

| Effect on NAPE Levels | Increased | HEK293 cells (at 50 µM) | [2] |

| Effect on Stearoyl Ethanolamide (SEA) Levels | Decreased | HEK293 cells (at 50 µM) | [2] |

| Effect on Oleoyl Ethanolamide (OEA) & Palmitoyl Ethanolamide (PEA) Levels | No significant change | HEK293 cells (at 50 µM) | [2] |

NAPE-PLD Signaling Pathway

The following diagram illustrates the central role of NAPE-PLD in the biosynthesis of N-acylethanolamines (NAEs) and the point of inhibition by this compound.

Caption: NAPE-PLD pathway and this compound inhibition.

Experimental Protocols

This section provides detailed protocols for the in vitro evaluation of this compound.

Cell Culture and Lysate Preparation from HEK293 Cells

Human Embryonic Kidney (HEK293) cells are a suitable model for studying NAPE-PLD as they endogenously express the enzyme.[1]

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell scraper

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Microcentrifuge tubes

-

Centrifuge

Protocol:

-

Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and re-seed at the desired density.

-

Cell Harvesting: For lysate preparation, grow cells to 90-100% confluency in appropriate culture dishes.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold Lysis Buffer to the plate and scrape the cells.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the cell lysate and store it at -80°C until use. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

In Vitro NAPE-PLD Inhibition Assay (Fluorescence-Based)

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound on NAPE-PLD. This method utilizes a fluorogenic NAPE analog, such as PED-A1 or PED6, which upon cleavage by NAPE-PLD, produces a fluorescent signal.[4][5][6]

Materials:

-

HEK293 cell lysate (as prepared above) or recombinant NAPE-PLD

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Fluorogenic NAPE substrate (e.g., PED-A1 or PED6)

-

This compound stock solution (dissolved in DMSO)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Protocol:

-

Prepare Reagents: Dilute the cell lysate or recombinant NAPE-PLD to the desired concentration in Assay Buffer. Prepare a serial dilution of this compound in Assay Buffer. The final DMSO concentration should be kept below 1% in all wells. Prepare the fluorogenic substrate solution in Assay Buffer.

-

Assay Setup: To each well of the 96-well plate, add:

-

Assay Buffer

-

This compound solution at various concentrations (or vehicle control - DMSO in Assay Buffer)

-

Cell lysate or recombinant NAPE-PLD

-

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the fluorogenic NAPE substrate to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Normalize the velocities to the vehicle control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro assessment of this compound.

Caption: Workflow for this compound in vitro inhibition assay.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence-Based NAPE-PLD Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

ARN19874 solubility and preparation for laboratory use.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of ARN19874 and protocols for its preparation for laboratory use. This compound is a selective and reversible uncompetitive inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids.

Chemical Properties and Solubility

This compound is supplied as a crystalline solid. Its solubility in common laboratory solvents is summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₄N₄O₄S | --INVALID-LINK-- |

| Molecular Weight | 394.4 g/mol | --INVALID-LINK-- |

| Purity | ≥98% | --INVALID-LINK-- |

| Appearance | Crystalline solid | --INVALID-LINK-- |

| Solubility | DMSO: ~1 mg/mL | --INVALID-LINK-- |

Note: Solubility in DMSO can be enhanced by warming and sonication.

Mechanism of Action and Signaling Pathway

This compound inhibits NAPE-PLD, an enzyme that catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce N-acylethanolamines (NAEs) and phosphatidic acid. NAEs, such as anandamide, palmitoylethanolamide (PEA), and oleoylethanolamide (OEA), are important signaling molecules involved in various physiological processes. The inhibition of NAPE-PLD by this compound leads to an increase in the cellular levels of NAPE substrates.

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

-

This compound (crystalline solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or sonicator

Procedure:

-

Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight = 394.4 g/mol ). For 1 mL of a 10 mM stock, weigh out 3.944 mg of this compound.

-

Carefully weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube or vial.

-

Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

-

Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

If the compound is not fully dissolved, warm the solution in a 37°C water bath for 5-10 minutes.

-

Alternatively, or in conjunction with warming, sonicate the solution for 5-10 minutes until the solid is completely dissolved.

-

Visually inspect the solution to ensure there are no visible particles.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol provides a general guideline for diluting the DMSO stock solution of this compound into aqueous cell culture medium.

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.1%, as higher concentrations can be toxic to cells.

-

The final working concentration of this compound will depend on the specific cell type and experimental design. It is recommended to perform a dose-response curve to determine the optimal concentration. The IC₅₀ for this compound is approximately 34 µM.

-

Due to the hydrophobic nature of this compound, precipitation may occur when diluting the DMSO stock in aqueous media. Prepare working solutions fresh and inspect for any precipitation before adding to cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed sterile cell culture medium (with or without serum, as required by the experiment)

-

Sterile polypropylene tubes

Procedure:

-

Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.

-

Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is recommended to perform at least a 1:1000 final dilution to keep the DMSO concentration at 0.1% or below.

-

Example for a 10 µM final concentration:

-

Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium (results in a 100 µM solution in 1% DMSO).

-

Add 10 µL of this 100 µM intermediate solution to 90 µL of cell culture medium in your experimental well to achieve a final concentration of 10 µM in 0.1% DMSO.

-

-

-

Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing which can cause the compound to precipitate.

-

Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider using a lower concentration or a different formulation approach.

-

Add the freshly prepared working solution to your cell cultures immediately.

-

For the vehicle control, prepare a solution with the same final concentration of DMSO as the highest concentration of this compound used.

Guidelines for In Vivo Preparation (General)

Disclaimer: There is currently no published data on the in vivo administration, formulation, or pharmacokinetics of this compound. The following are general guidelines for preparing a hydrophobic compound for in vivo studies and should be adapted and validated for the specific animal model and experimental goals.

Potential Formulation Strategies:

-

Suspension in a vehicle: A common approach for oral or intraperitoneal administration of hydrophobic compounds is to prepare a suspension in a suitable vehicle.

-

Vehicle composition: A typical vehicle may consist of:

-

0.5-1% (w/v) Carboxymethylcellulose (CMC) in saline or water.

-

A small percentage of a surfactant like Tween® 80 (e.g., 0.1-0.5%) to aid in wetting and suspension of the compound.

-

A co-solvent such as a small amount of DMSO (e.g., <5-10% of the final volume) can be used to initially dissolve the compound before adding it to the aqueous vehicle. The final DMSO concentration should be tested for tolerability in the animal model.

-

-

-

Solubilization in oil: For oral or subcutaneous administration, this compound could potentially be dissolved in a biocompatible oil such as corn oil or sesame oil.

General Protocol for Preparing a Suspension:

-

Weigh the required amount of this compound.

-

If using a co-solvent, dissolve the compound in a minimal amount of DMSO.

-

In a separate container, prepare the aqueous vehicle (e.g., 0.5% CMC, 0.2% Tween® 80 in sterile saline).

-

While vortexing or sonicating the aqueous vehicle, slowly add the dissolved this compound solution.

-

Continue to mix until a uniform suspension is formed.

-

The suspension should be prepared fresh daily and mixed well before each administration to ensure a homogenous dose.

It is crucial to conduct preliminary tolerability and pharmacokinetic studies to determine the appropriate vehicle, dose, and route of administration for this compound in the chosen animal model.

Safety Precautions

-

This compound is for research use only and not for human or veterinary use.

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for more detailed safety information.

Application Notes and Protocols for In Vivo Administration of NAPE-PLD Inhibitors

A Representative Case Study of LEI-401, a CNS-Active NAPE-PLD Inhibitor

Introduction to NAPE-PLD Inhibition

N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[1][2] By inhibiting NAPE-PLD, researchers can modulate the levels of these signaling lipids to study their roles in various physiological and pathological processes, including inflammation, pain, and neurological disorders.[1][2] ARN19874 has been identified as an inhibitor of NAPE-PLD. LEI-401 is another potent and CNS-active NAPE-PLD inhibitor that has been used in animal models to investigate the effects of reduced NAE biosynthesis.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vivo administration of the representative NAPE-PLD inhibitor, LEI-401, in mouse models.

Table 1: In Vivo Dosage and Administration of LEI-401 in Mice

| Parameter | Details | Reference |

| Compound | LEI-401 | [1][4] |

| Animal Model | C57BL/6J mice | [1][4] |

| Dosage | 30 mg/kg | [1][4] |

| Administration Route | Intraperitoneal (i.p.) injection | [1][4] |

| Vehicle | DMSO:Tween-80:H2O (1:1:8 ratio) | [4] |

| Frequency | Single dose or daily for 7 days | [1][4] |

Table 2: Pharmacokinetic Parameters of LEI-401 in Mice (30 mg/kg, i.p.)

| Parameter | Value | Reference |

| Tmax (Brain) | 1 hour | [1] |

| Cmax (Brain) | ~1000 pmol/g | [1] |

| Tmax (Plasma) | 0.5 hours | [1] |

| Cmax (Plasma) | ~5000 pmol/mL | [1] |

Experimental Protocols

Below are detailed protocols for key experiments involving the in vivo administration of a NAPE-PLD inhibitor, using LEI-401 as a representative example.

Protocol 1: Preparation of LEI-401 for In Vivo Administration

-

Materials:

-

LEI-401 powder

-

Dimethyl sulfoxide (DMSO)

-

Tween-80

-

Sterile water

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

-

Procedure:

-

Calculate the required amount of LEI-401 based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals.

-

Prepare the vehicle solution by mixing DMSO, Tween-80, and sterile water in a 1:1:8 ratio.

-

Dissolve the LEI-401 powder in the vehicle solution to achieve the final desired concentration.

-

Vortex the solution thoroughly to ensure complete dissolution.

-

The solution is now ready for intraperitoneal injection.

-

Protocol 2: Intraperitoneal Administration of LEI-401 in Mice

-

Materials:

-

Prepared LEI-401 solution

-

Mouse restraint device

-

Sterile insulin syringes with a 27-gauge needle or similar

-

70% ethanol

-

-

Procedure:

-

Weigh the mouse to determine the exact volume of the LEI-401 solution to be injected.

-

Gently restrain the mouse, exposing the abdominal area.

-

Wipe the injection site with 70% ethanol.

-

Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle, being careful to avoid the internal organs.

-

Inject the calculated volume of the LEI-401 solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions.

-

Protocol 3: Fear Extinction Test in Mice Following LEI-401 Administration

This protocol is an example of a behavioral study that can be performed after the administration of a NAPE-PLD inhibitor.

-

Materials:

-

Fear conditioning apparatus

-

LEI-401 solution

-

Vehicle solution

-

-

Procedure:

-

Fear Conditioning:

-

Place the mouse in the conditioning chamber.

-

Present an auditory conditioned stimulus (CS) (e.g., a tone) followed by an unconditioned stimulus (US) (e.g., a mild footshock).

-

Repeat the CS-US pairing several times.

-

-

Drug Administration:

-

One day after conditioning, administer LEI-401 (30 mg/kg, i.p.) or vehicle to the mice.[1]

-

-

Extinction Training:

-

Approximately 1 hour and 45 minutes after the injection, place the mice back into the conditioning chamber.[1]

-

Present the CS repeatedly without the US.

-

-

Retrieval Test:

-

Perform a retrieval test 10 days later by presenting the CS a few times and measuring the freezing response.[1]

-

-

Visualizations

NAPE-PLD Signaling Pathway

Caption: Biosynthesis of N-acylethanolamines via the NAPE-PLD pathway and its inhibition.

Experimental Workflow for In Vivo NAPE-PLD Inhibition Study

Caption: A representative workflow for an in vivo study using a NAPE-PLD inhibitor.

References

Application Notes and Protocols for Measuring NAPE and NAE Levels Following ARN19874 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylphosphatidylethanolamines (NAPEs) are a class of phospholipids that serve as precursors for the biosynthesis of N-acylethanolamines (NAEs), a family of bioactive lipid mediators. This family includes the endocannabinoid anandamide, as well as other signaling molecules like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA). The conversion of NAPE to NAE is primarily catalyzed by the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[1] ARN19874 has been identified as a selective inhibitor of NAPE-PLD.[2][3][4] By blocking this enzyme, this compound is expected to cause an accumulation of NAPE species and a subsequent decrease in the levels of certain NAEs. These application notes provide detailed protocols for the treatment of cells with this compound and the subsequent quantification of changes in NAPE and NAE levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of NAPE-PLD and Inhibition by this compound

NAPE-PLD is a zinc metalloenzyme that catalyzes the hydrolysis of the phosphodiester bond in NAPEs to generate NAEs and phosphatidic acid.[1][5] This enzymatic reaction is a key step in the "on-demand" synthesis of NAEs. This compound acts as a reversible and uncompetitive inhibitor of NAPE-PLD.[6] It is proposed that the sulfonamide moiety of this compound binds to the diatomic zinc center within the active site of the NAPE-PLD enzyme, while the quinazolinedione ring interacts with key amino acid residues, such as Gln-320, thereby blocking substrate access and catalytic activity.[2][6]

Experimental Workflow for Measuring NAPE and NAE Changes

The overall experimental process involves cell culture and treatment, lipid extraction, and subsequent analysis by LC-MS/MS. A generalized workflow is presented below.

Data Presentation: Expected Quantitative Changes in NAPE and NAE Levels

The following table summarizes hypothetical quantitative data for NAPE and NAE levels in a cell-based assay before and after treatment with this compound. These values are for illustrative purposes and will vary depending on the cell line, treatment conditions, and specific lipid species measured.

| Lipid Species | Vehicle Control (pmol/mg protein) | This compound Treatment (pmol/mg protein) | Fold Change |

| N-acylphosphatidylethanolamines (NAPEs) | |||

| NAPE (16:0/18:1) | 15.2 ± 1.8 | 45.8 ± 5.3 | 3.01 |

| NAPE (18:0/20:4) | 8.5 ± 1.1 | 28.2 ± 3.5 | 3.32 |

| Total NAPEs | 55.4 ± 6.7 | 152.1 ± 18.5 | 2.75 |

| N-acylethanolamines (NAEs) | |||

| Palmitoylethanolamide (PEA, 16:0) | 25.8 ± 3.1 | 18.1 ± 2.2 | 0.70 |

| Oleoylethanolamide (OEA, 18:1) | 12.3 ± 1.5 | 8.9 ± 1.1 | 0.72 |

| Anandamide (AEA, 20:4) | 5.1 ± 0.7 | 3.2 ± 0.4 | 0.63 |

| Total NAEs | 78.9 ± 9.5 | 55.7 ± 6.8 | 0.71 |

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

Materials:

-

Cell line of interest (e.g., HEK293T cells overexpressing NAPE-PLD, or a cell line with endogenous expression)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates

Procedure:

-

Seed cells in culture plates at a density that will result in 80-90% confluency at the time of harvesting.

-

Allow cells to adhere and grow overnight.

-

Prepare working solutions of this compound in complete culture medium. A final concentration range of 10-50 µM is a reasonable starting point, based on published IC50 values.[4] Also prepare a vehicle control with the same final concentration of DMSO.

-

Remove the old medium from the cells and replace it with the medium containing either this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 1, 4, or 24 hours).

-

After incubation, wash the cells twice with ice-cold PBS.

-

Proceed immediately to cell harvesting and lipid extraction.

Protocol 2: Lipid Extraction from Cultured Cells

This protocol is based on the Folch method for lipid extraction.

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal standards for NAPE and NAE (e.g., deuterated analogs)

-

Glass centrifuge tubes

-

Nitrogen gas evaporator

Procedure:

-

After washing with PBS, add 1 mL of ice-cold methanol to each well/dish to quench cellular metabolism and scrape the cells.

-

Transfer the cell suspension to a glass centrifuge tube.

-

Add internal standards for each class of lipid to be quantified to allow for accurate measurement.

-

Add 2 mL of chloroform to each tube, resulting in a chloroform:methanol ratio of 2:1.

-

Vortex the mixture vigorously for 2 minutes.

-

Add 0.6 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex again for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

Store the dried lipid extract at -80°C until LC-MS/MS analysis.

Protocol 3: Quantification of NAPE and NAE by LC-MS/MS

Materials:

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system)

-

C18 reversed-phase column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

-

Reconstitution solvent (e.g., methanol or acetonitrile)

Procedure:

-

Sample Reconstitution: Reconstitute the dried lipid extracts in a small, precise volume of reconstitution solvent (e.g., 100 µL).

-

Chromatographic Separation:

-

Inject a small volume of the reconstituted sample (e.g., 5-10 µL) onto the C18 column.

-

Use a gradient elution to separate the different lipid species. A typical gradient might start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the more hydrophobic lipids.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for each NAPE and NAE species and a corresponding product ion that is generated upon fragmentation.

-

Develop an MRM method that includes the transitions for all target analytes and their corresponding internal standards.

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its corresponding internal standard.

-

Calculate the concentration of each lipid species by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with known amounts of each analyte.

-

Normalize the lipid concentrations to the protein content of the original cell lysate.

-

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of the NAPE-PLD inhibitor this compound on cellular levels of NAPEs and NAEs. Accurate quantification of these lipid species will enable researchers to better understand the role of the NAPE-PLD pathway in various physiological and pathological processes and to further characterize the pharmacological effects of this compound and other potential modulators of this pathway.

References

- 1. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]

- 2. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. books.rsc.org [books.rsc.org]

Troubleshooting & Optimization

Overcoming challenges with ARN19874 stability in experiments.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability of ARN19874 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound for long-term and short-term use?

A1: Proper storage is crucial for maintaining the stability and activity of this compound.

-

Long-Term Storage: For long-term storage, this compound powder should be stored at -20°C. Under these conditions, the compound is reported to be stable for at least four years.[1]

-

Short-Term Storage: For short-term use, stock solutions of this compound prepared in dimethyl sulfoxide (DMSO) should also be stored at -20°C or -80°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 1 mg/mL.[1] For cell culture experiments, it is a common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous-based culture medium.

Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer or cell culture medium. What should I do?

A3: Precipitation upon dilution of a DMSO stock into an aqueous solution is a common issue with hydrophobic small molecules. Here are some steps to troubleshoot this:

-

Increase the Dilution Factor: A common reason for precipitation is that the compound is not soluble in the aqueous buffer at the desired concentration. Try making a more dilute final working solution.

-

Use a Lower Concentration of DMSO in the Final Solution: Most cell lines can tolerate DMSO concentrations up to 0.5%, but it's always best to keep the final DMSO concentration as low as possible (ideally below 0.1%). High concentrations of DMSO can also affect the solubility of some compounds in aqueous solutions.

-

Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This can sometimes help to keep the compound in solution.

-

Warm the Aqueous Solution: Gently warming the aqueous buffer or cell culture medium before adding the DMSO stock can sometimes improve solubility. However, be cautious not to degrade other components of your medium.

-

Vortexing: Ensure thorough mixing by vortexing immediately after adding the DMSO stock to the aqueous solution.

Q4: How stable is this compound in aqueous solutions like cell culture media?

Q5: Should I be concerned about the light sensitivity of this compound?

A5: There is no specific information available regarding the light sensitivity of this compound. However, as a general good laboratory practice, it is recommended to protect all small molecule solutions from direct light by storing them in amber vials or by wrapping the vials in aluminum foil, especially for long-term storage and during experiments.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibitory Effect Observed

| Possible Cause | Troubleshooting Step |

| Degradation of this compound | - Ensure the compound has been stored correctly at -20°C in a desiccated environment.- Prepare fresh stock solutions from powder.- Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots. |

| Precipitation of this compound in Assay | - Visually inspect the wells of your assay plate for any signs of precipitation after adding the compound.- Follow the troubleshooting steps for compound precipitation outlined in the FAQs. |

| Incorrect Concentration | - Verify the calculations for your stock solution and final working concentrations.- Consider performing a dose-response experiment to confirm the optimal inhibitory concentration for your specific cell line and experimental conditions. |

| Cell Line Insensitivity | - Confirm that your target cell line expresses NAPE-PLD, the target of this compound.- Consider that some cell lines may have redundant pathways for the production of N-acylethanolamines, which could mask the effect of NAPE-PLD inhibition. |

Issue 2: Observed Cellular Toxicity

| Possible Cause | Troubleshooting Step |

| High Concentration of DMSO | - Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically ≤ 0.5%, but ideally < 0.1%).- Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability. |

| Off-Target Effects of this compound | - Lower the concentration of this compound used in your experiment. High concentrations of small molecules are more likely to cause off-target effects.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your specific cell line. |

| Contamination of Stock Solution | - Ensure that your DMSO and all handling procedures are sterile to prevent bacterial or fungal contamination. |

Experimental Protocols

General Protocol for Preparing this compound Working Solutions for Cell-Based Assays

-

Prepare a Stock Solution:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Dissolve the this compound powder in sterile, anhydrous DMSO to make a stock solution of 1 mg/mL. Vortex briefly to ensure complete dissolution.

-

-

Aliquot and Store:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C.

-

-

Prepare the Working Solution:

-

On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.

-

Perform a serial dilution of the stock solution in pre-warmed, sterile cell culture medium to achieve the desired final concentration. Ensure that the final DMSO concentration is below the toxic level for your cells.

-

Mix thoroughly by gentle vortexing or pipetting before adding to the cells.

-

Visualizations

NAPE-PLD Signaling Pathway

Caption: this compound inhibits the NAPE-PLD signaling pathway.

Experimental Workflow for Assessing this compound Activity

Caption: General workflow for cell-based experiments with this compound.

References

Technical Support Center: Interpreting Unexpected Results from ARN19874 Treatment

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with ARN19874, a selective N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) inhibitor.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and unexpected outcomes that may arise during the use of this compound.

Q1: I've treated my cells with this compound and I'm not seeing a significant decrease in the levels of all N-acylethanolamines (NAEs). Is the inhibitor not working?

A1: This is a commonly observed and important finding. While this compound is a potent and selective inhibitor of NAPE-PLD, the biosynthesis of NAEs is complex and not solely dependent on this enzyme. The lack of a global decrease in NAEs is likely due to the presence of alternative, NAPE-PLD-independent biosynthetic pathways.

Troubleshooting Steps:

-

Confirm NAPE-PLD Inhibition: Directly measure the accumulation of N-acyl-phosphatidylethanolamines (NAPEs), the substrate of NAPE-PLD. A significant increase in NAPE levels upon this compound treatment indicates successful target engagement.[1][2][3]

-

Analyze a Broad Range of NAEs: Quantify a comprehensive panel of NAEs. You may observe a significant reduction in specific NAEs, such as stearoylethanolamide (SEA), while others like anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA) may remain unchanged.[2][3] This differential effect highlights the substrate preferences of the alternative pathways.

-

Consider the Cellular Context: The contribution of different NAE biosynthetic pathways can vary significantly between cell types and tissues. Results from one cell line may not be directly translatable to another.

-

Consult the Literature: Review studies on NAPE-PLD knockout mice, which also demonstrate the existence of compensatory NAE production pathways. These studies show that while the levels of some saturated and monounsaturated NAEs are reduced, polyunsaturated NAEs like anandamide can remain unaffected.[4]

Q2: I'm observing cellular effects that don't seem to correlate with the changes (or lack thereof) in NAE levels. Could this be due to off-target effects of this compound?

A2: While no inhibitor is entirely without the potential for off-target effects, this compound has been shown to be highly selective for NAPE-PLD.

Known Selectivity Profile of this compound:

-

No Significant Inhibition of Other Zinc-Dependent Enzymes: At a concentration of 50 µM, this compound did not show significant inhibition of carbonic anhydrase II, neutral endopeptidase, or angiotensin-converting enzyme.[2]

-

No Activity Against Other Phospholipases or Hydrolases: this compound has been demonstrated to not affect the activity of phospholipase D1 (PLD1), PLD2, fatty acid amide hydrolase (FAAH), or N-acylethanolamine-hydrolyzing acid amidase (NAAA).[2]

Troubleshooting Uncorrelated Cellular Effects:

-

Investigate NAPE-Mediated Signaling: The accumulation of NAPEs, the direct consequence of NAPE-PLD inhibition, may have biological activity independent of NAEs. NAPEs are known to influence membrane properties and could be responsible for the observed cellular phenotype.[3]

-

Dose-Response Analysis: Perform a careful dose-response experiment. High concentrations of any small molecule can lead to non-specific effects or toxicity.[5][6] Use the lowest effective concentration of this compound that demonstrates target engagement (i.e., NAPE accumulation).

-

Use a Structurally Unrelated NAPE-PLD Inhibitor: If available, compare the effects of this compound with another NAPE-PLD inhibitor that has a different chemical scaffold, such as LEI-401.[7][8] If both inhibitors produce the same cellular phenotype, it is more likely to be an on-target effect related to NAPE-PLD inhibition.

Q3: I'm seeing variability in the potency (IC50) of this compound between different assay formats.

A3: The determined IC50 of an inhibitor can be influenced by the specifics of the experimental setup.

Factors Affecting IC50 Values:

-

Substrate Concentration: The IC50 value of an uncompetitive inhibitor like this compound is dependent on the substrate concentration.[3] Ensure you are using a consistent and reported substrate concentration in your assays for valid comparisons.

-

Enzyme Source and Purity: The source of the NAPE-PLD enzyme (e.g., recombinant vs. cell lysate) and its purity can impact inhibitor potency measurements.

-

Assay Conditions: Factors such as pH, temperature, and the presence of detergents can all influence enzyme activity and inhibitor binding. Maintain consistent assay conditions for reproducible results.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

| Parameter | Value | Notes |

| IC50 | 34 µM | Determined using a fluorescence-based NAPE-PLD activity assay. |

Table 2: Effect of this compound on NAPE and NAE Levels in HEK293 Cells

| Compound | Concentration | NAPE Levels | OEA Levels | PEA Levels | SEA Levels |

| This compound | 10 µM | ↑↑ | ↔ | ↔ | ↓ |

-

↑↑ : Substantial increase

-

↔ : No significant change

-

↓ : Significant decrease

-

OEA: Oleoylethanolamide

-

PEA: Palmitoylethanolamide

-

SEA: Stearoylethanolamide

(Data summarized from Castellani et al., 2017)[2][3]

Experimental Protocols

1. NAPE-PLD Enzymatic Activity Assay (Fluorescence-based)

This protocol is adapted from methods used for high-throughput screening of NAPE-PLD inhibitors.

-

Materials:

-

HEK293T cells overexpressing NAPE-PLD (or a source of recombinant NAPE-PLD)

-

Fluorescence-quenched NAPE substrate (e.g., PED6)

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM CaCl2, 0.1% Triton X-100, pH 7.4)

-

This compound or other test compounds

-

96-well black, flat-bottom plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare membrane fractions from NAPE-PLD overexpressing cells.

-

Dilute the membrane protein lysate in assay buffer.

-

Add assay buffer, test compound (dissolved in DMSO, final concentration ≤1%), and diluted membrane lysate to the wells of the 96-well plate.

-

Incubate for 30 minutes at 37°C.

-

Initiate the reaction by adding the fluorescent NAPE substrate.

-

Immediately measure the fluorescence intensity over time at 37°C using an appropriate excitation/emission wavelength pair for the chosen substrate.

-

Calculate the rate of reaction and determine the percent inhibition for each compound concentration to derive the IC50 value.[9]

-